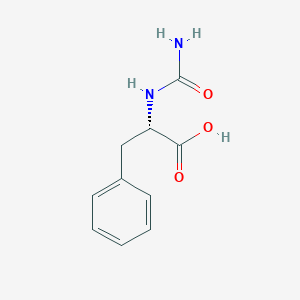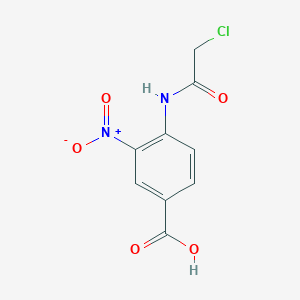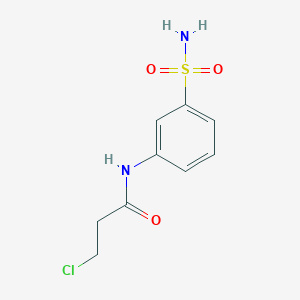
N-(2-benzoylphenyl)-3-chloropropanamide
Übersicht
Beschreibung
N-(2-benzoylphenyl)-3-chloropropanamide, also known as BCP, is a synthetic compound that has been used in a variety of scientific research applications. It is a derivative of benzamide and is composed of two benzene rings and a propanamide group. BCP has been studied for its potential to act as a pharmacological agent, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been explored.
Wissenschaftliche Forschungsanwendungen
Study of Hydrogen Bond Formation
N-(2-benzoylphenyl)-3-chloropropanamide could potentially be used in the study of hydrogen bond formation. Similar compounds, such as N-(2-benzoylphenyl)acetamide and N-(2-benzoylphenyl)oxalamate, have been used as model compounds to analyze intramolecular hydrogen bond (HB) formation . The formation of three-center hydrogen bonds in these oxalyl derivatives was demonstrated in the solid state by X-ray diffraction analysis .
Pharmaceutical Applications
Compounds similar to N-(2-benzoylphenyl)-3-chloropropanamide, such as benzodiazepines, have a wide spectrum of valuable pharmacological effects and are among the leading drugs commonly prescribed for various pathologies . They find various therapeutic applications as anxiolytics, hypnotics, antiarrhythmics, vasopressin antagonists, HIV reverse transcriptase inhibitors, and cholecystokinin antagonists . Some studies even demonstrated the antiproliferative effect of benzodiazepines against cellular tumors .
Synthesis of Other Compounds
N-(2-benzoylphenyl)-3-chloropropanamide could potentially be used as a key synthon in the synthetic pathways of other fused ring compounds, such as triazolo-, oxadiazolo-, oxazino-, or furanobenzodiazepine .
Wirkmechanismus
Target of Action
The primary target of N-(2-benzoylphenyl)-3-chloropropanamide is Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) . PPARγ is a member of the nuclear hormone receptor subfamily of transcription factors. It forms heterodimers with retinoid X receptors (RXRs) and regulates transcription of genes involved in insulin action, adipocyte differentiation, lipid metabolism, and inflammation .
Mode of Action
N-(2-benzoylphenyl)-3-chloropropanamide acts as an activator of PPARγ . By binding to PPARγ, it modulates the receptor’s activity, leading to changes in the transcription of target genes. This interaction can influence various cellular processes, including adipocyte differentiation and fat-specific gene expression .
Biochemical Pathways
The activation of PPARγ by N-(2-benzoylphenyl)-3-chloropropanamide affects several biochemical pathways. For instance, it can modulate macrophage functions such as proinflammatory activities and stimulate the uptake of oxidized low-density lipoprotein (x-LDL) . The compound might also be involved in the benzoyl-CoA pathway, which is associated with the metabolism of aromatic compounds .
Result of Action
The activation of PPARγ by N-(2-benzoylphenyl)-3-chloropropanamide can lead to various molecular and cellular effects. For instance, it can stimulate adipocyte differentiation and fat-specific gene expression, potentially influencing lipid metabolism . Additionally, it may modulate macrophage functions and influence the uptake of x-LDL .
Eigenschaften
IUPAC Name |
N-(2-benzoylphenyl)-3-chloropropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO2/c17-11-10-15(19)18-14-9-5-4-8-13(14)16(20)12-6-2-1-3-7-12/h1-9H,10-11H2,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZUFWESEQHBZSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2NC(=O)CCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-benzoylphenyl)-3-chloropropanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-(3-Hydroxy-propoxy)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B3373021.png)

![2-chloro-1-[5-(piperidine-1-sulfonyl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one](/img/structure/B3373042.png)
![2-Chloro-1-[6-(pyrrolidine-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-1-yl]ethan-1-one](/img/structure/B3373043.png)
![2-chloro-N-{[2-(trifluoromethoxy)phenyl]methyl}acetamide](/img/structure/B3373050.png)


![5-{[5-Chloro-2-(methoxycarbonyl)phenyl]sulfamoyl}-2-fluorobenzoic acid](/img/structure/B3373076.png)
![1-[3-(Trifluoromethoxy)benzenesulfonyl]piperidine-4-carboxylic acid](/img/structure/B3373081.png)

![2-[2-(Thiophen-2-yl)-1,3-oxazol-4-yl]acetonitrile](/img/structure/B3373089.png)


![4-[4-(Chloromethyl)-1,3-thiazol-2-yl]-2,5,6-trimethyl-2,3-dihydropyridazin-3-one](/img/structure/B3373100.png)